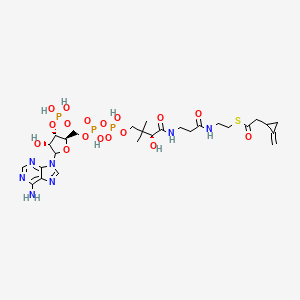

Methylenecyclopropyl acetyl-coa

Description

Properties

CAS No. |

56898-43-2 |

|---|---|

Molecular Formula |

C27H42N7O17P3S |

Molecular Weight |

861.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylidenecyclopropyl)ethanethioate |

InChI |

InChI=1S/C27H42N7O17P3S/c1-14-8-15(14)9-18(36)55-7-6-29-17(35)4-5-30-25(39)22(38)27(2,3)11-48-54(45,46)51-53(43,44)47-10-16-21(50-52(40,41)42)20(37)26(49-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,37-38H,1,4-11H2,2-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t15?,16-,20-,21-,22+,26?/m1/s1 |

InChI Key |

LRZLYYOBCYKACZ-YVOTYHKYSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |

Synonyms |

methylenecyclopropyl acetyl-CoA methylenecyclopropyl acetyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Enantiomerically Pure (Methylenecyclopropyl)acetyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain enantiomerically pure (methylenecyclopropyl)acetyl-CoA, a molecule of significant interest in biochemical research and drug development due to its role as a potent inhibitor of acyl-CoA dehydrogenases. The synthesis of this target molecule can be conceptually divided into two key stages: the preparation of enantiomerically pure (methylenecyclopropyl)acetic acid and its subsequent conjugation to Coenzyme A.

Introduction

(Methylenecyclopropyl)acetyl-CoA is the activated metabolite responsible for the toxic effects of hypoglycin A, a compound found in the unripe ackee fruit. Its potent and specific inhibition of fatty acid β-oxidation has made it a valuable tool for studying metabolic pathways. Access to enantiomerically pure forms of this molecule is crucial for elucidating stereospecific interactions with its target enzymes and for the development of novel therapeutics targeting fatty acid metabolism. This guide outlines plausible and robust methodologies for its synthesis.

Part 1: Synthesis of Enantiomerically Pure (Methylenecyclopropyl)acetic Acid

The primary challenge in the synthesis of the target molecule lies in establishing the stereocenter on the cyclopropane ring. Two principal strategies are presented here: classical resolution of a racemic mixture and asymmetric synthesis.

Strategy 1: Classical Resolution of Racemic (Methylenecyclopropyl)acetic Acid

This method involves the synthesis of the racemic acid followed by separation of the enantiomers using a chiral resolving agent.

Experimental Protocol: Resolution of (±)-(Methylenecyclopropyl)acetic Acid

-

Synthesis of Racemic (Methylenecyclopropyl)acetic Acid: The racemic acid can be prepared via established methods, for example, through the cyclopropanation of a suitable allene precursor.

-

Formation of Diastereomeric Salts:

-

Dissolve one equivalent of racemic (methylenecyclopropyl)acetic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add 0.5 equivalents of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, to the solution.[1][2]

-

Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

-

-

Separation of Diastereomers:

-

Collect the crystalline precipitate by filtration. This precipitate will be enriched in one diastereomer.

-

The enantiomeric purity of the salt can be improved by recrystallization from the same solvent.

-

The mother liquor, enriched in the other diastereomer, can be treated separately to recover the other enantiomer of the acid.

-

-

Liberation of the Enantiopure Acid:

-

Suspend the purified diastereomeric salt in water.

-

Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2.

-

Extract the liberated enantiomerically pure (methylenecyclopropyl)acetic acid with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure acid.

-

The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

-

Caption: Chemical synthesis of the CoA thioester.

Method 2: Enzymatic Synthesis of the CoA Thioester

Enzymatic synthesis using an acyl-CoA synthetase (ACS) offers a milder and often more specific alternative to chemical methods. The substrate specificity of the chosen ACS is a critical factor.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup:

-

In a buffered aqueous solution (e.g., Tris-HCl or potassium phosphate buffer, pH 7.5-8.0), combine the enantiopure (methylenecyclopropyl)acetic acid, Coenzyme A, and ATP.

-

Add a suitable acyl-CoA synthetase. The choice of enzyme is critical and may require screening of different ACS enzymes for activity with the specific substrate.

-

Include magnesium chloride (MgCl₂) as a cofactor for the enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a period ranging from a few hours to overnight.

-

Monitor the progress of the reaction by HPLC.

-

-

Purification:

-

Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

-

Centrifuge the mixture to remove precipitated protein.

-

Purify the supernatant containing the (methylenecyclopropyl)acetyl-CoA using HPLC or SPE.

-

Enzymatic Synthesis Pathway

Caption: Enzymatic synthesis of the CoA thioester.

Data Presentation

Table 1: Representative Yields and Enantiomeric Excess in Classical Resolution

| Resolving Agent | Substrate | Diastereomeric Salt Yield (%) | Recovered Acid Yield (%) | Enantiomeric Excess (%) |

| (R)-α-phenylethylamine | Racemic 2-phenylpropionic acid | 35-45 | 80-90 (from salt) | >98 |

| Brucine | Racemic mandelic acid | 40-50 | 85-95 (from salt) | >99 |

| (S)-1-(1-Naphthyl)ethylamine | Racemic ibuprofen | 38-48 | 90-97 (from salt) | >99 |

Table 2: Comparison of CoA Synthesis Methods

| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Chemical (Mixed Anhydride) | Ethyl chloroformate, Et₃N, CoASH | 40-70 | Broad substrate scope, well-established | Harsher conditions, potential for side reactions |

| Enzymatic (ACS) | Acyl-CoA Synthetase, ATP, CoASH, Mg²⁺ | 50-95 | Mild conditions, high specificity, high yield | Enzyme cost and stability, substrate specificity can be limiting |

Conclusion

The synthesis of enantiomerically pure (methylenecyclopropyl)acetyl-CoA is a multi-step process that can be achieved through a combination of classical resolution or asymmetric synthesis for the chiral acid precursor, followed by either chemical or enzymatic ligation to Coenzyme A. The choice of method will depend on the available resources, desired scale, and the specific requirements for purity and yield. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important biochemical probe.

References

An In-depth Technical Guide on the Mechanism of Action of Methylenecyclopropyl Acetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin A, a compound found in the unripe ackee fruit (Blighia sapida). Ingestion of hypoglycin A can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This guide elucidates the molecular mechanism by which MCPA-CoA exerts its toxicity. The primary mode of action is the irreversible inhibition of key mitochondrial enzymes essential for fatty acid β-oxidation. Specifically, MCPA-CoA acts as a suicide inhibitor of short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). This enzymatic blockade halts the breakdown of fatty acids, leading to a critical depletion of acetyl-CoA. Since acetyl-CoA is an obligate allosteric activator of pyruvate carboxylase, a rate-limiting enzyme in gluconeogenesis, its depletion results in the cessation of hepatic glucose production. This ultimately leads to the severe hypoglycemia observed in patients.

Introduction

Hypoglycin A (L-α-amino-β-[methylenecyclopropyl] propionic acid) is a naturally occurring amino acid analogue present in high concentrations in the unripe fruit of the ackee tree. Upon ingestion, hypoglycin A is metabolized in the body to its toxic form, this compound (MCPA-CoA). The clinical manifestation of hypoglycin A poisoning, Jamaican Vomiting Sickness, was first documented in the early 20th century and is characterized by symptoms including uncontrollable vomiting, abdominal cramps, drowsiness, and in severe cases, coma and death resulting from profound hypoglycemia. Understanding the precise mechanism of action of MCPA-CoA is crucial for the diagnosis and management of this intoxication and provides valuable insights into the regulation of fatty acid metabolism.

Molecular Mechanism of Action: Suicide Inhibition of Acyl-CoA Dehydrogenases

The central mechanism of MCPA-CoA toxicity is the targeted and irreversible inactivation of specific mitochondrial acyl-CoA dehydrogenases (ACADs). These flavin-containing enzymes catalyze the initial, rate-limiting step in the β-oxidation of fatty acids.

Primary Enzymatic Targets: MCPA-CoA exhibits selectivity in its inhibition of ACADs.

-

Severely Inhibited: Short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) are the primary targets and are severely and irreversibly inactivated. Isovaleryl-CoA dehydrogenase (IVDH), involved in leucine metabolism, is also strongly inhibited.

-

Mildly Inhibited: 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) is only slowly and mildly affected.

-

Not Significantly Inhibited: Long-chain acyl-CoA dehydrogenase (LCADH) is not significantly inactivated by MCPA-CoA.

Mechanism of Suicide Inhibition: MCPA-CoA functions as a mechanism-based inactivator, or suicide inhibitor. The enzyme recognizes MCPA-CoA as a substrate and initiates its catalytic cycle. The process involves the abstraction of the α-proton of MCPA-CoA by a conserved glutamate residue in the enzyme's active site. However, the unique structure of the methylenecyclopropyl group leads to the formation of a highly reactive intermediate during the catalytic process. This intermediate then covalently binds to the enzyme, likely to the FAD cofactor or a nearby active site residue, leading to its irreversible inactivation. This suicide inhibition mechanism ensures a potent and lasting disruption of enzyme function.

Metabolic Consequences of Enzyme Inhibition

The irreversible inhibition of SCAD and MCAD triggers a cascade of metabolic disturbances that culminate in severe hypoglycemia.

3.1. Disruption of Fatty Acid β-Oxidation: The primary role of SCAD and MCAD is to catalyze the initial dehydrogenation step in the breakdown of short and medium-chain fatty acids, respectively. Their inactivation by MCPA-CoA effectively blocks this pathway. This halt in β-oxidation prevents the catabolism of fatty acids for energy production. A direct consequence is the accumulation of upstream metabolites, such as butyryl-CoA and other short-chain acyl-CoAs, in the mitochondria.

3.2. Depletion of Acetyl-CoA and Impairment of Gluconeogenesis: The end product of each cycle of β-oxidation is acetyl-CoA, which serves as a crucial metabolic hub. It can enter the citric acid cycle for ATP production or act as an allosteric activator for other enzymes. The blockade of β-oxidation by MCPA-CoA leads to a drastic reduction in the hepatic pool of acetyl-CoA.

This depletion has a critical downstream effect on gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. The enzyme pyruvate carboxylase, which catalyzes the first committed step of gluconeogenesis (the conversion of pyruvate to oxaloacetate), is absolutely dependent on acetyl-CoA for its activity. The absence of this essential activator renders pyruvate carboxylase inactive, thereby shutting down the entire gluconeogenic pathway.

Once the liver's glycogen stores are depleted, the body is unable to synthesize new glucose, leading to rapid and profound hypoglycemia.

Quantitative Analysis of Enzyme Inhibition

| Enzyme | Substrate Specificity | Effect of MCPA-CoA | Reference |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4-C6 Acyl-CoAs | Severely, Irreversibly Inhibited | |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C4-C12 Acyl-CoAs | Severely, Irreversibly Inhibited | |

| Isovaleryl-CoA Dehydrogenase (IVDH) | Isovaleryl-CoA | Severely, Irreversibly Inhibited | |

| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) | Branched-Chain Acyl-CoAs | Slowly and Mildly Inhibited | |

| Long-Chain Acyl-CoA Dehydrogenase (LCADH) | C8-C20 Acyl-CoAs | Not Significantly Inhibited |

Key Experimental Protocols

The mechanism of MCPA-CoA has been elucidated through a series of key biochemical experiments. The workflows for these experiments are outlined below, followed by detailed protocols.

Protocol 1: Spectrophotometric Titration to Demonstrate Irreversible Inhibition

This experiment is designed to monitor the activity of a purified acyl-CoA dehydrogenase (e.g., SCAD or MCAD) over time in the presence of MCPA-CoA to demonstrate irreversible, time-dependent inactivation.

-

Principle: The activity of acyl-CoA dehydrogenases can be measured by monitoring the reduction of an artificial electron acceptor, which changes color upon reduction. The rate of this color change is proportional to enzyme activity. In the presence of a suicide inhibitor like MCPA-CoA, the enzyme activity will decrease over time as more enzyme molecules become covalently modified and inactivated.

-

Reagents:

-

Purified SCAD or MCAD enzyme preparation.

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.6).

-

Electron acceptor: Phenazine methosulfate (PMS) or Ferricenium hexafluorophosphate.

-

Terminal electron acceptor: 2,6-Dichlorophenolindophenol (DCPIP).

-

Substrate: Butyryl-CoA (for SCAD) or Octanoyl-CoA (for MCAD).

-

Inhibitor: Synthesized MCPA-CoA.

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer and the electron acceptors (PMS and DCPIP).

-

Add the purified enzyme to the cuvette and incubate for 2 minutes at a controlled temperature (e.g., 30°C).

-

Initiate the baseline reaction by adding the substrate (e.g., Butyryl-CoA) and monitor the decrease in absorbance of DCPIP at 600 nm for 2-3 minutes to establish the initial, uninhibited reaction rate.

-

In a separate cuvette, pre-incubate the purified enzyme with a specific concentration of MCPA-CoA for varying time intervals (e.g., 0, 2, 5, 10, 20 minutes).

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a cuvette containing the full reaction mixture (buffer, electron acceptors, and substrate).

-

Immediately monitor the decrease in absorbance at 600 nm to measure the residual enzyme activity.

-

-

Data Analysis: Plot the remaining enzyme activity (as a percentage of the initial activity) against the pre-incubation time with MCPA-CoA. A time-dependent exponential decay in enzyme activity is indicative of irreversible inhibition. This experiment can be repeated in the presence of a high concentration of the natural substrate to demonstrate protection from inactivation, a hallmark of active-site directed irreversible inhibition.

Protocol 2: LC-MS/MS Analysis of Hepatic Acyl-CoA Profiles

This experiment is used to identify and quantify the changes in the mitochondrial acyl-CoA pool in an in vivo model (e.g., rats) treated with hypoglycin, providing evidence for the specific enzymatic blockade.

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the highly sensitive and specific separation and quantification of individual acyl-CoA species from complex biological samples. By comparing the acyl-CoA profiles of treated versus control animals, one can identify the specific metabolic nodes that are disrupted.

-

Experimental Workflow:

-

Animal Treatment: Treat a cohort of rats with a sublethal dose of hypoglycin. A control group receives a vehicle solution.

-

Tissue Harvesting: At a predetermined time point post-treatment (e.g., when hypoglycemia is evident), euthanize the animals and rapidly harvest the liver, immediately freeze-clamping it in liquid nitrogen to quench all metabolic activity.

-

Metabolite Extraction: a. Pulverize the frozen liver tissue under liquid nitrogen. b. Extract the acyl-CoAs from the powdered tissue using a cold extraction buffer (e.g., 10% trichloroacetic acid or a methanol/acetonitrile solution). c. Include an internal standard (e.g., 15:0-CoA) to correct for extraction efficiency and instrument variability. d. Centrifuge the homogenate to pellet proteins and other debris.

-

Sample Preparation: a. The supernatant containing the acyl-CoAs can be purified and concentrated using solid-phase extraction (SPE). b. Dry the purified extract under nitrogen gas and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Inject the sample onto a reverse-phase C18 HPLC column. b. Separate the acyl-CoAs using a gradient of mobile phases (e.g., Mobile Phase A: 10 mM ammonium acetate in water; Mobile Phase B: acetonitrile). c. Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). d. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest.

-

-

Data Analysis: Integrate the peak areas for each acyl-CoA species in both control and treated samples. Normalize the peak areas to the internal standard. Compare the relative abundance of each acyl-CoA. The expected result is a significant increase in short-chain species like butyryl-CoA and hexanoyl-CoA and a marked decrease in acetyl-CoA in the hypoglycin-treated group, consistent with a blockade at SCAD.

Conclusion

The mechanism of action of this compound is a classic example of suicide inhibition with profound and specific metabolic consequences. By irreversibly inactivating short- and medium-chain acyl-CoA dehydrogenases, MCPA-CoA effectively shuts down mitochondrial fatty acid β-oxidation. This leads to a critical depletion of acetyl-CoA, which in turn halts gluconeogenesis, resulting in severe and potentially lethal hypoglycemia. The detailed elucidation of this pathway provides a clear molecular basis for the toxicity observed in Jamaican Vomiting Sickness and underscores the critical importance of fatty acid metabolism in maintaining glucose homeostasis.

Methylenecyclopropyl Acetyl-CoA: A Comprehensive Technical Guide on its Role as a Metabolite of Hypoglycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia and metabolic disruption. The toxicity of hypoglycin A is not direct but results from its metabolic activation to (methylenecyclopropyl)acetyl-CoA (MCPA-CoA). This technical guide provides an in-depth exploration of the formation of MCPA-CoA from hypoglycin A, its mechanism of action, the experimental protocols used to study its effects, and a summary of relevant quantitative data. The primary molecular target of MCPA-CoA is the mitochondrial β-oxidation of fatty acids, which it potently inhibits, leading to a cascade of metabolic derangements that underpin the pathophysiology of hypoglycin A toxicity. Understanding the biochemistry of MCPA-CoA is critical for the development of diagnostic and therapeutic strategies for this and related toxicoses.

Introduction

Hypoglycin A is a naturally occurring protoxin that, upon ingestion, is metabolized into the highly toxic MCPA-CoA.[1] This metabolite is the central figure in the pathogenesis of Jamaican Vomiting Sickness, a condition that can lead to severe hypoglycemia, encephalopathy, and death.[2][3] The metabolic consequences of MCPA-CoA are primarily due to its potent and irreversible inhibition of key enzymes involved in fatty acid and amino acid metabolism.[4][5] This guide will detail the biochemical journey from the inert protoxin, hypoglycin A, to its active, toxic metabolite, MCPA-CoA, and the subsequent molecular havoc it wreaks.

Metabolic Activation of Hypoglycin A

The conversion of hypoglycin A to its toxic metabolite, MCPA-CoA, is a two-step process that occurs within the liver.[2][6]

-

Transamination: In the cytosol, hypoglycin A undergoes transamination by an aminotransferase to form methylenecyclopropylpyruvic acid (MCP-pyruvate).[2][5]

-

Oxidative Decarboxylation: MCP-pyruvate is then transported into the mitochondria where it undergoes oxidative decarboxylation, catalyzed by a branched-chain α-keto acid dehydrogenase complex, to form MCPA-CoA.[1][2] This is the same enzyme complex responsible for the metabolism of the branched-chain amino acids leucine, isoleucine, and valine.[1]

Figure 1: Metabolic pathway of Hypoglycin A to MCPA-CoA.

Mechanism of Toxicity: Inhibition of β-Oxidation

The primary mechanism of MCPA-CoA's toxicity is the severe and irreversible inhibition of mitochondrial fatty acid β-oxidation.[4][7] MCPA-CoA acts as a suicide inhibitor for several acyl-CoA dehydrogenases.[4]

Specifically, MCPA-CoA has been shown to potently inactivate:

The inactivation of these enzymes blocks the breakdown of fatty acids, leading to a number of downstream metabolic consequences:

-

Depletion of Acetyl-CoA: The inability to oxidize fatty acids leads to a significant reduction in the production of acetyl-CoA.[8]

-

Inhibition of Gluconeogenesis: Acetyl-CoA is a critical allosteric activator of pyruvate carboxylase, a key enzyme in gluconeogenesis.[8] The depletion of acetyl-CoA, therefore, impairs the liver's ability to synthesize glucose, leading to profound hypoglycemia.[1][9]

-

Depletion of ATP: The disruption of β-oxidation, a major source of cellular energy, leads to a decrease in ATP levels, further compromising energy-dependent processes like gluconeogenesis.[8]

-

Accumulation of Fatty Acids and their Metabolites: The blockage of β-oxidation results in the accumulation of fatty acids in the liver.[9] The body attempts to compensate by utilizing alternative metabolic pathways, leading to the formation and excretion of unusual dicarboxylic acids in the urine.[10]

Figure 2: MCPA-CoA's inhibition of β-oxidation and its consequences.

Experimental Protocols

Quantification of Hypoglycin A and its Metabolites in Biological Samples

A common method for the quantitative analysis of hypoglycin A and its metabolites, such as methylenecyclopropylacetyl-glycine (MCPA-Gly), in urine and plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2][11]

Protocol Outline:

-

Sample Preparation:

-

Chromatographic Separation:

-

Reverse-phase liquid chromatography is used to separate the analytes.[2]

-

A C18 column is commonly employed with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive ion mode is used to ionize the analytes.[2]

-

Tandem mass spectrometry (MS/MS) is performed using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity.[2]

-

Figure 3: Workflow for HPLC-MS/MS analysis of hypoglycin metabolites.

In Vitro Enzyme Inhibition Assays

To assess the inhibitory effect of MCPA-CoA on acyl-CoA dehydrogenases, in vitro enzyme assays are performed using purified enzymes.[4]

Protocol Outline:

-

Enzyme Preparation:

-

Assay Conditions:

-

Measurement of Enzyme Activity:

-

Enzyme activity is monitored spectrophotometrically by measuring the reduction of a dye (e.g., 2,6-dichlorophenolindophenol) that accepts electrons from the enzyme's FAD cofactor.

-

The rate of dye reduction is proportional to the enzyme's activity.

-

To determine if the inhibition is irreversible, the enzyme can be pre-incubated with MCPA-CoA before the addition of the substrate.[4]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to hypoglycin A and its metabolites from the literature.

Table 1: Concentrations of Hypoglycin A and its Metabolites in Biological Samples

| Analyte | Matrix | Concentration Range | Reference |

| Hypoglycin A | Unripe Ackee Fruit | >1000 ppm | [12] |

| Hypoglycin A | Ripe Ackee Fruit | <0.1 ppm | [12] |

| MCPA-Gly & MCPF-Gly | Human Urine | 0.10 - 20.0 µg/mL | [2] |

| Hypoglycin A | Horse Serum (Atypical Myopathy) | up to 8,500 ng/mL | [11] |

| Hypoglycin A | Sheep Serum (Subclinical) | 5.62 - 126.4 ng/mL | [13] |

Table 2: Effects of MCPA-CoA on Enzyme Activity and Metabolite Levels

| Parameter | Experimental System | Effect | Magnitude of Change | Reference |

| Butyryl-CoA Dehydrogenase Activity | Rat Liver Mitochondria (Hypoglycin-treated) | Inhibition | Drastically reduced | [7] |

| Octanoyl- & Palmitoyl-CoA Dehydrogenase Activity | Rat Liver Mitochondria (Hypoglycin-treated) | No effect | Unaffected | [7] |

| Butyryl-CoA Dehydrogenase Activity | Purified Rabbit Liver Enzyme (13 µM MCPA-CoA) | Strong Inhibition | Not specified | [7] |

| Dicarboxylic Acid Excretion | Human Urine (Jamaican Vomiting Sickness) | Increase | 70 to 1000 times higher than normal | [10] |

| Short-chain Fatty Acid Excretion | Human Urine (Jamaican Vomiting Sickness) | Increase | Up to 300 times higher than normal | [10] |

| Hepatic Acetyl-CoA | MCPA-treated Rats | Decrease | 84% reduction | [8] |

Conclusion

This compound is the key toxic metabolite of hypoglycin A, responsible for the profound metabolic disturbances observed in Jamaican Vomiting Sickness. Its primary mechanism of action, the irreversible inhibition of mitochondrial acyl-CoA dehydrogenases, leads to a cascade of events including the shutdown of fatty acid β-oxidation, depletion of acetyl-CoA and ATP, and subsequent inhibition of gluconeogenesis, resulting in severe hypoglycemia. The analytical methods developed for the detection of hypoglycin A and its metabolites are crucial for the diagnosis of associated toxicoses. A thorough understanding of the biochemical pathways and mechanisms of toxicity of MCPA-CoA is essential for researchers, scientists, and drug development professionals working on countermeasures and therapeutic interventions for this and other metabolic poisons.

References

- 1. Hypoglycin A - Wikipedia [en.wikipedia.org]

- 2. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alchetron.com [alchetron.com]

- 4. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hypoglycin | 156-56-9 | Benchchem [benchchem.com]

- 7. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]

- 10. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Hypoglycin A and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 13. Hypoglycin A absorption in sheep without concurrent clinical or biochemical evidence of disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Methylenecyclopropyl Acetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is a potent and irreversible inhibitor of crucial mitochondrial enzymes, arising from the metabolism of the naturally occurring toxin hypoglycin A. This document provides a comprehensive technical overview of the discovery, history, and biochemical characterization of MCPA-CoA. It details the historical context of Jamaican Vomiting Sickness, the elucidation of its toxic agent, and the subsequent identification and mechanistic studies of MCPA-CoA. This guide presents quantitative data on enzyme inhibition, detailed experimental protocols for its study, and visualizations of the key metabolic pathways, offering a valuable resource for researchers in toxicology, biochemistry, and drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the clinical condition known as Jamaican Vomiting Sickness. First documented in the late 19th and early 20th centuries, this illness was characterized by severe vomiting, hypoglycemia, and in many cases, death.[1][2] The consumption of the unripe fruit of the ackee tree (Blighia sapida) was identified as the cause.[1][3]

It wasn't until the mid-20th century that the toxic principle was isolated and identified as the amino acid hypoglycin A (L-α-amino-β-[methylenecyclopropyl]propionic acid).[1][3] Early studies on the effects of hypoglycin A revealed its potent hypoglycemic effects, leading to the hypothesis that it interfered with glucose metabolism.[4]

A pivotal breakthrough came with the discovery that hypoglycin A itself is not the ultimate toxin but is metabolized in vivo to a more potent inhibitor.[1] Research, notably by Tanaka and Ikeda, elucidated that hypoglycin A undergoes transamination and oxidative decarboxylation to form methylenecyclopropylacetic acid (MCPA) .[5] This intermediate is then activated to its coenzyme A ester, This compound (MCPA-CoA) , the true causative agent of the observed toxicity.[1][5]

The identification of MCPA-CoA as a "suicide inhibitor" of specific enzymes marked a significant advancement in understanding the molecular basis of Jamaican Vomiting Sickness and provided a classic example of lethal synthesis, where the body's own metabolic processes convert a seemingly harmless compound into a potent toxin.[5]

Biochemical Mechanism of Action

MCPA-CoA exerts its toxic effects primarily through the irreversible inhibition of a class of mitochondrial flavoenzymes known as acyl-CoA dehydrogenases (ACADs) .[5] These enzymes are critical for the β-oxidation of fatty acids, a major pathway for energy production, particularly during periods of fasting.

The mechanism of inhibition is a classic example of "suicide inhibition," where the enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, the reactive methylenecyclopropyl group of MCPA-CoA forms a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[1][5]

Affected Signaling and Metabolic Pathways

The primary pathway disrupted by MCPA-CoA is the mitochondrial fatty acid β-oxidation spiral . By inhibiting key acyl-CoA dehydrogenases, MCPA-CoA effectively blocks the breakdown of fatty acids into acetyl-CoA. This has several downstream consequences:

-

Impaired Gluconeogenesis: The lack of acetyl-CoA, a crucial allosteric activator of pyruvate carboxylase, leads to a severe reduction in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. This is the primary cause of the profound hypoglycemia observed in Jamaican Vomiting Sickness.[1][6]

-

Depletion of Energy Stores: The inability to oxidize fatty acids deprives the body of a major source of ATP, particularly in tissues with high energy demands like the liver and muscles.[6]

-

Accumulation of Fatty Acids: The blockage of β-oxidation leads to an accumulation of fatty acids and their derivatives, contributing to the overall metabolic derangement.[2]

The following diagram illustrates the metabolic fate of hypoglycin A and the subsequent inhibition of β-oxidation by MCPA-CoA.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of MCPA-CoA has been characterized against several acyl-CoA dehydrogenases. The most significantly affected are short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).

| Enzyme Target | Organism | Inhibition Type | Kinetic Parameter | Value | Reference |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Pig Kidney | Suicide Inhibition | - | Severely inactivated | [5] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Pig Kidney | Suicide Inhibition | - | Severely inactivated | [5] |

| Isovaleryl-CoA Dehydrogenase (IVDH) | Pig Kidney | Suicide Inhibition | - | Severely inactivated | [5] |

| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase | Pig Kidney | Irreversible | - | Slowly and mildly inactivated | [5] |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Pig Kidney | - | - | Not significantly inactivated | [5] |

Note: While the irreversible, "suicide" nature of the inhibition is well-established, specific Ki or IC50 values are not consistently reported in the literature, with studies often describing the extent of inactivation over time.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of this compound (MCPA-CoA)

The synthesis of MCPA-CoA is typically achieved through the activation of methylenecyclopropylacetic acid (MCPA) and its subsequent reaction with Coenzyme A. The following is a generalizable two-step chemo-enzymatic protocol.

Step 1: Synthesis of Methylenecyclopropylacetic Acid (MCPA)

MCPA can be synthesized from commercially available starting materials. A common route involves the reaction of a suitable cyclopropane precursor followed by functional group manipulations.

Step 2: Conversion of MCPA to MCPA-CoA using Acyl-CoA Synthetase

This enzymatic method provides a high-yield synthesis of the CoA ester under mild conditions.

-

Materials:

-

Methylenecyclopropylacetic acid (MCPA)

-

Coenzyme A (CoA), free acid

-

ATP (Adenosine 5'-triphosphate)

-

MgCl2

-

Acyl-CoA Synthetase (from various sources, e.g., Pseudomonas sp.)

-

Potassium phosphate buffer (pH 7.4)

-

Tris-HCl buffer (pH 8.0)

-

-

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl2

-

5 mM ATP

-

1 mM Coenzyme A

-

2 mM Methylenecyclopropylacetic acid

-

-

Initiate the reaction by adding a suitable amount of Acyl-CoA Synthetase.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Monitor the reaction progress by following the disappearance of free CoA using Ellman's reagent (DTNB) or by HPLC.

-

Purify the resulting MCPA-CoA using reversed-phase HPLC.

-

The following diagram outlines the general workflow for the synthesis of an acyl-CoA ester.

Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

The activity of acyl-CoA dehydrogenases and their inhibition by MCPA-CoA can be measured using a spectrophotometric assay with an artificial electron acceptor like ferricenium hexafluorophosphate.

-

Principle: The acyl-CoA dehydrogenase oxidizes its substrate, and the electrons are transferred to the ferricenium ion, causing a decrease in absorbance at a specific wavelength.

-

Materials:

-

Purified SCAD or MCAD

-

Butyryl-CoA (for SCAD) or Octanoyl-CoA (for MCAD) as substrate

-

Ferricenium hexafluorophosphate

-

Potassium phosphate buffer (pH 7.6)

-

MCPA-CoA (inhibitor)

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and ferricenium hexafluorophosphate.

-

Add the acyl-CoA dehydrogenase to the mixture.

-

To measure inhibition, pre-incubate the enzyme with various concentrations of MCPA-CoA for a defined period.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Monitor the decrease in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium) over time using a spectrophotometer.

-

Calculate the enzyme activity from the rate of absorbance change.

-

ETF Fluorescence Reduction Assay

This is a more specific assay that uses the natural electron acceptor for acyl-CoA dehydrogenases, Electron Transfer Flavoprotein (ETF).

-

Principle: The FAD cofactor of ETF is fluorescent. When it accepts electrons from the acyl-CoA dehydrogenase, its fluorescence is quenched.

-

Materials:

-

Purified SCAD or MCAD

-

Purified Electron Transfer Flavoprotein (ETF)

-

Butyryl-CoA or Octanoyl-CoA

-

Potassium phosphate buffer (pH 7.6)

-

MCPA-CoA

-

-

Procedure:

-

Prepare an anaerobic reaction mixture in a sealed cuvette containing buffer and ETF.

-

Add the acyl-CoA dehydrogenase. For inhibition studies, pre-incubate with MCPA-CoA.

-

Initiate the reaction by injecting the acyl-CoA substrate.

-

Monitor the decrease in ETF fluorescence (Excitation ~340 nm, Emission ~490 nm) over time using a spectrofluorometer.

-

Calculate the enzyme activity from the rate of fluorescence decrease.[7][8]

-

LC-MS/MS Analysis of MCPA-CoA in Biological Samples

This method allows for the sensitive and specific quantification of MCPA-CoA in tissues or cell extracts.

-

Sample Preparation:

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of ammonium acetate or formic acid in water and acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for MCPA-CoA would need to be determined empirically but would be based on its molecular weight and fragmentation pattern. For MCPA-CoA, the parent-daughter ion pair resulting from the loss of 3'-phosphoadenosine-diphosphate is 862/355.[3]

-

Conclusion

The discovery and characterization of this compound represent a fascinating chapter in the fields of toxicology and biochemistry. From its origins in a folk illness to its detailed elucidation as a potent enzyme inhibitor, the study of MCPA-CoA has provided profound insights into fatty acid metabolism and the mechanisms of toxicity. The experimental protocols and data presented in this guide offer a foundation for further research into the effects of this and other related toxic metabolites, with potential implications for the development of novel therapeutics and a deeper understanding of metabolic regulation.

References

- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 2. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]

- 4. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of suicide substrate:enzyme inactivation. Methylenecyclopropaneacetyl-CoA and general acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy [frontiersin.org]

- 10. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Hypoglycin A to Methylenecyclopropylacetyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A, a non-proteinogenic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo), is a protoxin, meaning its toxicity is mediated through its metabolic conversion to a reactive intermediate.[1][2] Ingestion of hypoglycin A can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[1][3] The toxic effects are a direct result of the enzymatic conversion of hypoglycin A to methylenecyclopropylacetyl-coenzyme A (MCPA-CoA). This document provides an in-depth technical overview of this enzymatic conversion, the mechanism of toxicity, and relevant experimental methodologies.

The Metabolic Activation Pathway of Hypoglycin A

The conversion of the relatively inert Hypoglycin A to the highly toxic MCPA-CoA is a two-step enzymatic process that occurs within the body.[2][3]

-

Transamination: The first step is the removal of the amino group from Hypoglycin A. This reaction is catalyzed by aminotransferases in the cytosol, converting Hypoglycin A into methylenecyclopropylpyruvate (MCP-pyruvate).[3]

-

Oxidative Decarboxylation: Subsequently, MCP-pyruvate is transported into the mitochondria, where it undergoes oxidative decarboxylation to form MCPA-CoA. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex.[1][3]

Caption: Metabolic activation of Hypoglycin A to MCPA-CoA.

Mechanism of MCPA-CoA Toxicity: Suicide Inhibition

MCPA-CoA is a potent inhibitor of several key enzymes involved in fatty acid metabolism. It acts as a "suicide inhibitor," meaning it is processed by the target enzyme, leading to the formation of a reactive intermediate that irreversibly binds to and inactivates the enzyme.[1][4]

The primary targets of MCPA-CoA are acyl-CoA dehydrogenases, particularly short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[4] These enzymes are crucial for the β-oxidation of fatty acids. By inactivating these dehydrogenases, MCPA-CoA effectively shuts down fatty acid metabolism, a critical source of energy for the body, especially during fasting. This disruption leads to the depletion of hepatic glycogen stores and a subsequent severe drop in blood glucose levels (hypoglycemia).[1][2] Furthermore, the inhibition of β-oxidation leads to a reduction in hepatic acetyl-CoA content and ATP stores, which in turn inhibits gluconeogenesis, the body's process for producing glucose.[5][6]

References

- 1. alchetron.com [alchetron.com]

- 2. Hypoglycin A - Wikipedia [en.wikipedia.org]

- 3. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Inactivation of Acyl-CoA Dehydrogenases by Methylenecyclopropyl Acetyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclopropyl acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin A found in unripe ackee fruit, is a potent stereospecific inactivator of a subset of mitochondrial acyl-CoA dehydrogenases. This technical guide provides an in-depth analysis of the mechanism of this inactivation, focusing on the stereochemical aspects and the downstream metabolic consequences. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolism, toxicology, and drug development who are interested in the intricate interactions between this unique inhibitor and its target enzymes.

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the initial step of fatty acid β-oxidation in the mitochondria.[1] These enzymes are crucial for energy production from fatty acids, particularly during periods of fasting. The inactivation of ACADs can lead to severe metabolic disturbances, including hypoglycemia and fatty acid oxidation disorders.[1]

This compound (MCPA-CoA) is a well-characterized "suicide inhibitor" of several ACADs.[2] Suicide inhibitors are unreactive compounds that are converted into highly reactive molecules by the catalytic action of their target enzyme, leading to the irreversible inactivation of that enzyme.[2] The study of MCPA-CoA provides valuable insights into the catalytic mechanisms of ACADs and serves as a model for the design of specific enzyme inhibitors.

This guide will explore the stereospecific nature of this inactivation, the specific ACADs that are targeted, the biochemical consequences of this inhibition, and the experimental approaches used to study these phenomena.

Targeted Acyl-CoA Dehydrogenases and Specificity

MCPA-CoA exhibits significant specificity in its inactivation of different ACADs. This specificity is crucial for understanding the resulting metabolic phenotype.

Key Targeted Enzymes:

-

Short-Chain Acyl-CoA Dehydrogenase (SCAD): Severely and irreversibly inactivated by MCPA-CoA.[2]

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Also severely and irreversibly inactivated by MCPA-CoA.[2]

-

Isovaleryl-CoA Dehydrogenase (IVDH): Another primary target for severe and irreversible inactivation.[2]

-

2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH): Only slowly and mildly inactivated.[2]

-

Long-Chain Acyl-CoA Dehydrogenase (LCAD): Not significantly inactivated.[2]

This selective inactivation explains the metabolic profile observed in cases of hypoglycin toxicity, where there is a significant disruption in the metabolism of short and medium-chain fatty acids, as well as the amino acid leucine (metabolized via IVDH).[2]

Quantitative Analysis of Inactivation

The inactivation of ACADs by MCPA-CoA is a time-dependent process that follows pseudo-first-order kinetics. The key parameters used to quantify this inactivation are the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_i). Due to the irreversible nature of suicide inhibition, these values provide a more accurate representation of inhibitor potency than a simple IC50 value.

| Enzyme | Inhibitor | k_inact (min⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) |

| SCAD | (R)-MCPA-CoA | Data not available | Data not available | Data not available |

| SCAD | (S)-MCPA-CoA | Data not available | Data not available | Data not available |

| MCAD | (R)-MCPA-CoA | Data not available | Data not available | Data not available |

| MCAD | (S)-MCPA-CoA | Data not available | Data not available | Data not available |

| IVDH | (R)-MCPA-CoA | Data not available | Data not available | Data not available |

| IVDH | (S)-MCPA-CoA | Data not available | Data not available | Data not available |

Note: The table is a template. Specific values for k_inact and K_i for the individual enantiomers of MCPA-CoA require access to primary research articles that are not available in the current search results.

Mechanism of Stereospecific Inactivation

The inactivation of ACADs by MCPA-CoA is a classic example of suicide inhibition, where the enzyme essentially brings about its own demise. The process is stereospecific, meaning that one enantiomer of MCPA-CoA is a more potent inactivator than the other.

4.1. General Mechanism of Acyl-CoA Dehydrogenase Catalysis

To understand the mechanism of inactivation, it is first necessary to comprehend the normal catalytic cycle of ACADs.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of Methylenecyclopropyl Acetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is the metabolically activated form of methylenecyclopropylacetic acid (MCPA), a toxic compound found in the unripe ackee fruit and lychee seeds.[1][2] In vivo, MCPA is converted to MCPA-CoA, which then exerts its toxic effects primarily through the irreversible inhibition of several acyl-CoA dehydrogenases, leading to a disruption of fatty acid β-oxidation and potentially severe hypoglycemia.[1][3] The in vitro synthesis of MCPA-CoA is essential for studying its mechanism of action, for use as a standard in analytical methods, and for the screening of potential therapeutic agents that might counteract its effects.

These application notes provide a detailed protocol for the enzymatic synthesis of MCPA-CoA from its precursor, methylenecyclopropylacetic acid (MCPA), using an acyl-CoA synthetase (ACS). The protocol is based on established methods for the in vitro synthesis of other acyl-CoA thioesters.

Principle of the Synthesis

The synthesis of this compound is catalyzed by an acyl-CoA synthetase (ACS), also known as an acetate-CoA ligase.[4][5] These enzymes facilitate the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A (CoA). The reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi).[4]

Reaction:

MCPA + CoA + ATP <-> MCPA-CoA + AMP + PPi

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage Temperature |

| Methylenecyclopropylacetic acid (MCPA) | (Custom Synthesis) | - | -20°C |

| Coenzyme A, trilithium salt | Sigma-Aldrich | C3019 | -20°C |

| Adenosine 5'-triphosphate (ATP), disodium salt | Sigma-Aldrich | A2383 | -20°C |

| Acyl-CoA Synthetase (from Pseudomonas sp.) | Sigma-Aldrich | A9984 | -20°C |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temperature |

| Potassium Phosphate Buffer (pH 7.5) | (Prepare in lab) | - | 4°C |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |

| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |

| Perchloric Acid (HClO₄) | Sigma-Aldrich | 311421 | Room Temperature |

| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | P5833 | Room Temperature |

Note: The choice of acyl-CoA synthetase may require optimization. Enzymes from different sources may exhibit varying substrate specificity for MCPA.

Experimental Protocols

Preparation of Reagents

-

1 M Potassium Phosphate Buffer (pH 7.5): Prepare a 1 M solution of K₂HPO₄ and a 1 M solution of KH₂PO₄. Titrate the K₂HPO₄ solution with the KH₂PO₄ solution until the pH reaches 7.5.

-

100 mM ATP Solution: Dissolve the appropriate amount of ATP disodium salt in sterile, nuclease-free water. Adjust the pH to 7.0 with NaOH. Store in aliquots at -20°C.

-

100 mM CoA Solution: Dissolve the appropriate amount of Coenzyme A trilithium salt in sterile, nuclease-free water. Store in aliquots at -20°C.

-

10 mM MCPA Stock Solution: Due to the potential insolubility of MCPA in aqueous solutions, dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting with a buffer containing a detergent like Triton X-100 to the final stock concentration. A suggested buffer is 50 mM potassium phosphate, pH 7.5, with 0.1% Triton X-100.

-

1 M MgCl₂ Solution: Dissolve magnesium chloride in sterile, nuclease-free water.

-

1 M DTT Solution: Dissolve dithiothreitol in sterile, nuclease-free water. Store in aliquots at -20°C.

Enzymatic Synthesis of MCPA-CoA

This protocol is a starting point and may require optimization for reaction time, enzyme concentration, and substrate concentrations.

-

Reaction Mixture Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

| Component | Stock Concentration | Volume (µL) for 1 mL reaction | Final Concentration |

| Sterile H₂O | - | Up to 1000 | - |

| Potassium Phosphate Buffer (pH 7.5) | 1 M | 100 | 100 mM |

| MgCl₂ | 1 M | 10 | 10 mM |

| DTT | 1 M | 1 | 1 mM |

| ATP | 100 mM | 50 | 5 mM |

| CoA | 100 mM | 20 | 2 mM |

| MCPA | 10 mM | 100 | 1 mM |

-

Pre-incubation: Mix the components gently and pre-incubate the reaction mixture at 37°C for 5 minutes to bring it to the reaction temperature.

-

Initiation of Reaction: Add the Acyl-CoA Synthetase to the reaction mixture. The optimal amount of enzyme should be determined empirically. A starting point is 1-5 units of enzyme per 1 mL of reaction volume.

-

Incubation: Incubate the reaction at 37°C. The reaction time will need to be optimized. It is recommended to take aliquots at various time points (e.g., 30, 60, 90, 120 minutes) to monitor the progress of the reaction.

-

Termination of Reaction: To stop the reaction, add perchloric acid to a final concentration of 0.6 M. This will precipitate the enzyme and other proteins. Incubate on ice for 10 minutes.

-

Neutralization and Protein Removal: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the supernatant by adding a solution of 3 M K₂CO₃. The potassium perchlorate will precipitate. Centrifuge again to remove the precipitate. The supernatant now contains the synthesized MCPA-CoA.

Monitoring the Reaction

The formation of MCPA-CoA can be monitored using High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is suitable for separating the reactants (ATP, CoA) from the product (MCPA-CoA). The elution can be monitored by UV absorbance at 260 nm, which is characteristic of the adenine moiety of coenzyme A.

Purification of MCPA-CoA

For applications requiring pure MCPA-CoA, the neutralized reaction supernatant can be purified using preparative HPLC with a C18 column. The fractions corresponding to the MCPA-CoA peak are collected, pooled, and lyophilized.

Visualization of the Synthesis Pathway and Workflow

Enzymatic Synthesis Pathway

References

- 1. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]

- 2. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 5. InterPro [ebi.ac.uk]

Application Notes and Protocols for the Use of Methylenecyclopropyl Acetyl-CoA as a Suicide Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is a potent suicide inhibitor of key enzymes involved in fatty acid β-oxidation, primarily Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[1][2] It is the toxic metabolite of methylenecyclopropylacetic acid (MCPA), a compound found in unripe ackee fruit and lychee seeds.[3] Ingestion of MCPA can lead to a severe metabolic disorder known as Jamaican Vomiting Sickness, characterized by hypoglycemia.[3] The specific and irreversible nature of its inhibitory action makes MCPA-CoA a valuable tool for studying the mechanisms of β-oxidation and for the development of novel therapeutic agents targeting metabolic disorders.

These application notes provide a comprehensive overview of the use of MCPA-CoA as a suicide inhibitor, including its mechanism of action, quantitative kinetic data, and detailed protocols for its synthesis and use in enzyme inhibition assays.

Mechanism of Action

MCPA-CoA acts as a mechanism-based inactivator. The enzyme recognizes MCPA-CoA as a substrate and initiates the catalytic cycle. However, the strained cyclopropyl ring in the MCPA-CoA molecule leads to the formation of a highly reactive intermediate within the enzyme's active site. This intermediate then covalently binds to a crucial residue in the active site, leading to the irreversible inactivation of the enzyme.[1] This "suicide" inactivation is time-dependent and follows pseudo-first-order kinetics.

The inhibition of SCAD and MCAD by MCPA-CoA disrupts the β-oxidation of short- and medium-chain fatty acids, respectively. This blockage leads to a cascade of metabolic consequences, including the depletion of acetyl-CoA and ATP, and a subsequent reduction in hepatic pyruvate carboxylase flux, ultimately resulting in profound hypoglycemia.[2][4]

Quantitative Inhibition Data

| Target Enzyme | Organism | Inhibition Type | Ki | kinact | Reference |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Rat Liver | Suicide Inhibition | Not Reported | Not Reported | [1] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Rat Liver | Suicide Inhibition | Not Reported | Not Reported | [1] |

| Isovaleryl-CoA Dehydrogenase (IVDH) | Rat Liver | Severe, Irreversible | Not Reported | Not Reported | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound (MCPA-CoA)

This protocol describes a chemo-enzymatic method for the synthesis of MCPA-CoA from its precursor, (RS)-(Methylenecyclopropyl)acetic acid, adapted from a general method for acyl-CoA ester synthesis.[5]

Materials:

-

(RS)-(Methylenecyclopropyl)acetic acid (available from commercial suppliers)[6]

-

1,1'-Carbonyldiimidazole (CDI)

-

Coenzyme A (CoA) lithium salt

-

Anhydrous Tetrahydrofuran (THF)

-

0.5 M NaHCO3 solution

-

Liquid Nitrogen

-

Lyophilizer

-

HPLC system for purification

Procedure:

-

Activation of (RS)-(Methylenecyclopropyl)acetic acid:

-

In a clean, dry glass vial, dissolve 4 equivalents of CDI in anhydrous THF.

-

Add 4.8 equivalents of (RS)-(Methylenecyclopropyl)acetic acid to the CDI solution.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the acyl-imidazole intermediate.

-

-

Thioesterification with Coenzyme A:

-

Dissolve 1 equivalent of Coenzyme A lithium salt in 0.5 M NaHCO3 solution.

-

Add the CoA solution to the activated MCPA mixture.

-

Stir the reaction mixture for 45 minutes at room temperature.

-

-

Quenching and Lyophilization:

-

Flash-freeze the reaction mixture in liquid nitrogen.

-

Lyophilize the frozen mixture overnight to remove the solvent.

-

-

Purification:

-

Re-dissolve the lyophilized powder in a minimal amount of water.

-

Purify the MCPA-CoA using a suitable HPLC system with a C18 column. Monitor the elution profile by UV absorbance at 260 nm (for the adenine ring of CoA).

-

Collect the fractions containing the desired product, confirm the identity by mass spectrometry, and lyophilize to obtain the purified MCPA-CoA.

-

Protocol 2: Acyl-CoA Dehydrogenase Suicide Inhibition Assay

This protocol details a spectrophotometric assay to monitor the time-dependent inactivation of acyl-CoA dehydrogenases by MCPA-CoA. The assay measures the decrease in enzyme activity over time in the presence of the inhibitor.

Materials:

-

Purified Short-Chain Acyl-CoA Dehydrogenase (SCAD) or Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

-

MCPA-CoA (synthesized as per Protocol 1)

-

Butyryl-CoA (for SCAD) or Octanoyl-CoA (for MCAD) as substrate

-

Ferricenium hexafluorophosphate or Electron Transfer Flavoprotein (ETF) as an electron acceptor

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.6)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Pre-incubation with MCPA-CoA:

-

Prepare a series of reaction mixtures in cuvettes or a microplate, each containing the assay buffer and a fixed concentration of the acyl-CoA dehydrogenase.

-

To each reaction mixture (except for the control), add a specific concentration of MCPA-CoA.

-

Incubate the mixtures at a constant temperature (e.g., 37°C).

-

-

Measurement of Residual Enzyme Activity:

-

At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes) after the addition of MCPA-CoA, initiate the enzyme activity assay by adding the substrate (butyryl-CoA for SCAD or octanoyl-CoA for MCAD) and the electron acceptor (ferricenium hexafluorophosphate or ETF).

-

If using ferricenium hexafluorophosphate, monitor the reduction of the ferricenium ion by the decrease in absorbance at 300 nm.

-

If using ETF, monitor the reduction of ETF by the decrease in its intrinsic fluorescence (excitation ~380 nm, emission ~520 nm).

-

The initial rate of the reaction is proportional to the amount of active enzyme remaining.

-

-

Data Analysis:

-

For each concentration of MCPA-CoA, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

-

The slope of this plot will give the apparent pseudo-first-order rate constant of inactivation (kobs).

-

To determine the kinetic parameters Ki and kinact, plot the values of kobs against the corresponding concentrations of MCPA-CoA. Fit the data to the following equation: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the concentration of the inhibitor (MCPA-CoA).

-

Visualizations

Signaling Pathway of MCPA-CoA Induced Metabolic Disruption

Caption: MCPA-CoA inhibits SCAD/MCAD, disrupting β-oxidation and leading to hypoglycemia.

Experimental Workflow for Suicide Inhibition Assay

Caption: Workflow for determining the kinetic parameters of suicide inhibition.

Conclusion

MCPA-CoA serves as a highly specific and potent suicide inhibitor of short- and medium-chain acyl-CoA dehydrogenases. The detailed protocols and information provided in these application notes are intended to facilitate further research into the mechanism of β-oxidation and the development of novel therapeutics. The irreversible nature of its binding makes MCPA-CoA a powerful tool for probing enzyme structure and function, as well as for understanding the pathophysiology of metabolic diseases. Further studies are warranted to precisely determine the kinetic constants of inhibition for a more complete understanding of its potency.

References

- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]

- 4. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (RS)-(Methylenecyclopropyl)acetic acid analytical standard 1073-00-3 [sigmaaldrich.com]

"application of Methylenecyclopropyl acetyl-coa in fatty acid metabolism studies"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is a potent and specific inhibitor of key enzymes in the mitochondrial β-oxidation of fatty acids. As the toxic metabolite of hypoglycin A, found in the unripe ackee fruit, and its lower homologue methylenecyclopropylglycine (MCPG), MCPA-CoA has been instrumental in elucidating the intricate mechanisms of fatty acid metabolism and its regulation.[1][2] Its primary mode of action is the irreversible "suicide" inhibition of short-chain acyl-CoA dehydrogenase (SCAD) and, to a lesser extent, medium-chain acyl-CoA dehydrogenase (MCAD).[1][3] This targeted inhibition disrupts the normal catabolism of fatty acids, leading to a cascade of metabolic derangements, most notably a profound hypoglycemia due to the inhibition of gluconeogenesis.[2][3][4][5]

These unique properties make MCPA-CoA an invaluable tool for researchers studying fatty acid oxidation disorders, glucose homeostasis, and the development of novel therapeutic agents targeting metabolic pathways. These application notes provide an overview of the use of MCPA-CoA in fatty acid metabolism research, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

MCPA-CoA exerts its inhibitory effects by covalently modifying the FAD cofactor of acyl-CoA dehydrogenases.[1] This irreversible binding inactivates the enzyme, leading to a blockage in the β-oxidation spiral. The consequences of this inhibition are a significant reduction in the production of acetyl-CoA and the reducing equivalents (NADH and FADH2) necessary for ATP synthesis and gluconeogenesis.[2][3][6] The accumulation of specific upstream metabolites, such as butyryl-CoA, is a hallmark of MCPA-CoA activity.[3]

The inhibition of fatty acid oxidation by MCPA-CoA leads to a decrease in hepatic acetyl-CoA levels.[3] Acetyl-CoA is a critical allosteric activator of pyruvate carboxylase, a key enzyme in gluconeogenesis.[3] The reduction in acetyl-CoA levels, therefore, leads to a decrease in pyruvate carboxylase flux and a subsequent impairment of glucose production, resulting in hypoglycemia.[3][5]

Key Applications in Fatty Acid Metabolism Research

-

Modeling Inherited Metabolic Disorders: MCPA-CoA can be used to induce a phenocopy of genetic disorders of fatty acid oxidation, such as SCAD deficiency, in cellular and animal models. This allows for the study of disease pathophysiology and the testing of potential therapeutic interventions.

-

Investigating Gluconeogenesis Regulation: By specifically inhibiting fatty acid oxidation, MCPA-CoA provides a tool to probe the intricate links between fatty acid metabolism and glucose homeostasis.

-

Drug Discovery and Development: MCPA-CoA can be used as a reference compound in screens for novel inhibitors of fatty acid oxidation, which may have therapeutic potential in conditions such as obesity and diabetes.

-

Studying Mitochondrial Function: The targeted disruption of β-oxidation by MCPA-CoA allows for the investigation of mitochondrial respiratory chain function and its dependence on fatty acid-derived substrates.

Data Presentation

Table 1: Effects of MCPA Administration on Hepatic Acyl-CoA Concentrations in Rats

| Acyl-CoA Species | Change from Control | Reference |

| Acetyl-CoA | ↓ 84% | [3] |

| Butyryl-CoA | ↑ Markedly | [3] |

| Hexanoyl-CoA | ↑ Markedly | [3] |

| Long-Chain Acyl-CoAs (C12 and longer) | No significant change | [3] |

Table 2: Effects of MCPA Administration on Key Metabolic Parameters in Rats

| Metabolic Parameter | Change from Control | Reference |

| Plasma β-hydroxybutyrate | ↓ 92% | [3] |

| β-hydroxybutyrate turnover | ↓ 82% | [3] |

| Hepatic ATP content | ↓ Depleted | [3] |

| Hepatic Pyruvate Carboxylase Flux | ↓ Markedly Reduced | [3] |

Experimental Protocols

Protocol 1: In Vivo Induction of Fatty Acid Oxidation Inhibition in Mice

This protocol is a representative example and should be adapted based on specific research goals and institutional guidelines.

1. Animal Model:

-

Male C57BL/6J mice, 8-10 weeks old.

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Acclimatization:

-

Acclimatize mice to the housing conditions for at least one week prior to the experiment.

3. Administration of Methylenecyclopropylglycine (MCPG):

-

Prepare a solution of MCPG in sterile saline.

-

Administer MCPG via oral gavage at a dose of 43 mg/kg body weight.[[“]] A control group should receive an equivalent volume of saline.

-

Fast the mice overnight prior to MCPG administration.

4. Sample Collection:

-

At desired time points post-administration (e.g., 4 hours), anesthetize the mice.[[“]]

-

Collect blood via cardiac puncture for plasma analysis (e.g., glucose, β-hydroxybutyrate).

-

Perfuse the liver with ice-cold saline and immediately freeze-clamp the tissue in liquid nitrogen.

-

Store liver samples at -80°C until analysis.

5. Analysis:

-

Analyze plasma glucose using a commercial glucose meter.

-

Measure plasma β-hydroxybutyrate using a commercially available kit.

-

Determine hepatic acyl-CoA concentrations using LC-MS/MS (see Protocol 2).

Protocol 2: Analysis of Hepatic Acyl-CoA Profiles by LC-MS/MS

This protocol is a synthesized method based on established procedures.[1][3]

1. Materials:

-

Frozen liver tissue (~50-100 mg).

-

Internal standards (e.g., [¹³C₂]acetyl-CoA, heptadecanoyl-CoA).

-

Acetonitrile, methanol, water (LC-MS grade).

-

Solid-phase extraction (SPE) cartridges.

-

LC-MS/MS system (e.g., Shimadzu UFLCXR, Sciex 6500 QTRAP).

2. Sample Preparation:

-

Homogenize the frozen liver tissue in a suitable extraction buffer containing internal standards.

-

Perform a solid-phase extraction to enrich for acyl-CoAs.

-

Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Operate the mass spectrometer in negative electrospray ionization mode.

-

Monitor and quantify parent-daughter ion pairs for each acyl-CoA species of interest.

4. Data Analysis:

-

Quantify the concentration of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard.

-

Normalize the data to the initial tissue weight.

Protocol 3: SCAD Inhibition Assay

This is a representative protocol for an in vitro enzyme inhibition assay.

1. Materials:

-

Purified short-chain acyl-CoA dehydrogenase (SCAD).

-

This compound (MCPA-CoA).

-

Butyryl-CoA (substrate).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Spectrophotometer.

2. Assay Procedure:

-

Pre-incubate purified SCAD with varying concentrations of MCPA-CoA in the assay buffer for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, butyryl-CoA.

-

Monitor the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol) spectrophotometrically at a specific wavelength.

-

The rate of decrease in absorbance is proportional to the SCAD activity.

3. Data Analysis:

-

Calculate the percentage of inhibition of SCAD activity at each concentration of MCPA-CoA.

-

Determine the IC₅₀ value of MCPA-CoA for SCAD.

Mandatory Visualizations

Caption: Signaling pathway of MCPA-CoA inhibition of fatty acid β-oxidation.

Caption: Experimental workflow for in vivo studies with MCPA/MCPG.

Caption: Logical relationship of MCPA-CoA's effect on metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Publisher Correction: Non-invasive assessment of hepatic mitochondrial metabolism by positional isotopomer NMR tracer analysis (PINTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

Probing Enzyme Mechanisms with Methylenecyclopropyl Acetyl-CoA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is a potent mechanism-based inactivator, or "suicide inhibitor," of a class of flavoenzymes known as acyl-CoA dehydrogenases (ACADs). These enzymes play a crucial role in the initial step of each cycle of fatty acid β-oxidation within the mitochondria. The unique chemical properties of MCPA-CoA, a toxic metabolite derived from hypoglycin A found in the unripe ackee fruit, make it an invaluable tool for elucidating the catalytic mechanisms of ACADs. This document provides detailed application notes and experimental protocols for utilizing MCPA-CoA as a probe in enzymatic studies, with a focus on short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), the primary targets of its inhibitory action.

MCPA-CoA's utility stems from its ability to be processed by the target enzyme as a substrate, leading to the formation of a highly reactive intermediate that covalently and irreversibly binds to the enzyme's active site. This process of "suicide inactivation" allows for the specific labeling and investigation of the enzyme's catalytic machinery. Understanding the kinetics and mechanism of this inactivation provides deep insights into the normal catalytic cycle of ACADs and can aid in the design of novel enzyme inhibitors for therapeutic purposes.

Principle of Action: Suicide Inhibition

MCPA-CoA acts as a suicide inhibitor of certain acyl-CoA dehydrogenases. The enzyme recognizes MCPA-CoA as a substrate and initiates its catalytic cycle. However, the unique structure of MCPA-CoA leads to the formation of a highly reactive species within the active site. This reactive intermediate then attacks a component of the enzyme, typically the FAD cofactor, forming a stable covalent adduct and rendering the enzyme inactive. This irreversible inactivation is time-dependent and follows pseudo-first-order kinetics. The protective effect of the natural substrate against inactivation by MCPA-CoA further confirms that the inhibitor acts at the enzyme's active site.[1]

Data Presentation

The following tables summarize the quantitative data regarding the interaction of MCPA-CoA with various acyl-CoA dehydrogenases.

| Enzyme | Source | Apparent Ki (µM) | kinact (min-1) | Partition Ratio | Reference |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Pig Kidney | 2.8 | 0.19 | ~6 | Wenz et al., 1981 |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Pig Kidney | 3.2 | 0.08 | Not Reported | Wenz et al., 1981 |

| General Acyl-CoA Dehydrogenase (GACD) | Pig Kidney | 2.5 | 0.17 | ~6 | Wenz et al., 1981 |

Table 1: Kinetic Parameters for the Inactivation of Acyl-CoA Dehydrogenases by MCPA-CoA.

| Enzyme | Observation | Reference |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Severely and irreversibly inactivated.[1] | Ikeda et al., 1990; Wenz et al., 1981 |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Severely and irreversibly inactivated.[1] | Ikeda et al., 1990; Wenz et al., 1981 |

| Isovaleryl-CoA Dehydrogenase (IVDH) | Severely and irreversibly inactivated.[1] | Ikeda et al., 1990 |